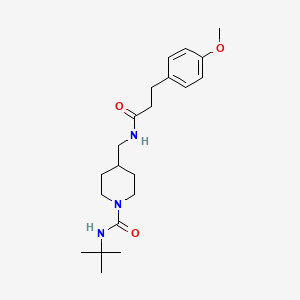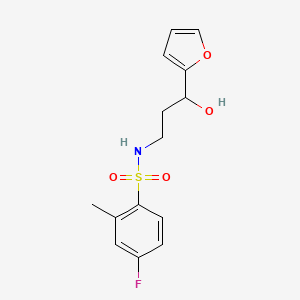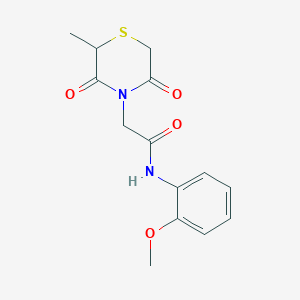
N-Desmethyl Propamocarb Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl Propamocarb Hydrochloride is a systemic carbamate fungicide primarily used to combat Oomycete species that cause various plant diseases, including seed, seedling, root, foot, and stem rots, as well as foliar diseases in edible crops . This compound is a metabolite of propamocarb, which has been extensively studied and evaluated for its efficacy and safety .
Mechanism of Action
Target of Action
Propamocarb-N-desmethyl hydrochloride is a systemic carbamate fungicide . Its primary targets are Oomycete species that cause seed, seedling, root, foot and stem rots, and foliar diseases in a number of edible crops .
Mode of Action
Propamocarb-N-desmethyl hydrochloride is absorbed by roots and leaves and translocated . It disrupts the fungal cell wall , thereby inhibiting the growth of the fungi. The compound is also known to have specific activity against Phytophthora spp. and Pythium spp .
Biochemical Pathways
The metabolic degradation of propamocarb is rapid and extensive . The major residues in the eggs and tissues were parent propamocarb and desmethyl-propamocarb . Demethylation is the main route of metabolism for the parent compound . A minor route of metabolism involves oxidation of the tertiary nitrogen to form propamocarb-N-oxide .
Pharmacokinetics
The residue definition for plant and animal commodities is propamocarb (free base) for both enforcement of MRLs and dietary exposure assessment . The ADI and ARfD are established at 0–0.4 mg/kg bw and 2 mg/kg bw, respectively .
Result of Action
The major residues in the eggs and tissues were parent propamocarb (2% in fat, 5% in muscle, 9% in liver and 12% in eggs) and desmethyl-propamocarb (6% in fat, 22% in liver, 29% in muscle, and 45% in eggs) . The minor residues found in the eggs and tissues were bis-desmethyl-propamocarb (< 1% to 7%) and propamocarb-N-oxide (< 1%) .
Action Environment
Propamocarb hydrochloride is used in various environments including turf, ornamentals, tobacco, vegetables, potatoes, strawberries, cucumbers, tomato, and lettuce . Environmental factors such as temperature, humidity, and pH can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Propamocarb-N-desmethyl hydrochloride interacts with several enzymes and proteins. The metabolic degradation of Propamocarb is rapid and extensive, with desmethyl-propamocarb and propamocarb being the major residues in all tissues . Demethylation is the main route of metabolism for the parent compound .
Cellular Effects
It is known that the parent compound, Propamocarb, has specific activity against Oomycete species that cause seed, seedling, root, foot and stem rots and foliar diseases in a number of edible crops .
Molecular Mechanism
The parent compound, Propamocarb, is known to inhibit the growth of Oomycete species .
Temporal Effects in Laboratory Settings
The parent compound, Propamocarb, is known to be stable under normal storage conditions .
Dosage Effects in Animal Models
The parent compound, Propamocarb, has been studied in laying hens, where it was found to be rapidly and extensively metabolized .
Metabolic Pathways
Propamocarb-N-desmethyl hydrochloride is involved in several metabolic pathways. The main route of metabolism for the parent compound is demethylation .
Transport and Distribution
The parent compound, Propamocarb, is known to be distributed throughout the plant when applied as a fungicide .
Subcellular Localization
The parent compound, Propamocarb, is known to be distributed throughout the plant when applied as a fungicide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Propamocarb Hydrochloride involves the demethylation of propamocarb. The process typically includes the use of specific reagents and conditions to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve large-scale chemical reactions under controlled conditions, followed by purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: N-Desmethyl Propamocarb Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic degradation and environmental breakdown .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetonitrile, hydrochloric acid, and methanol. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed: The major products formed from the reactions of this compound include desmethyl propamocarb and bis-desmethyl propamocarb. These products are often analyzed to understand the compound’s metabolic pathways and environmental impact .
Scientific Research Applications
N-Desmethyl Propamocarb Hydrochloride has a wide range of scientific research applications. In chemistry, it is used to study the metabolic pathways of carbamate fungicides. In biology, it is employed to investigate the effects of fungicides on plant health and disease resistance . In medicine, it is used to understand the potential impacts of fungicide residues on human health . Industrially, it is utilized in the formulation of fungicidal products for agricultural use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-Desmethyl Propamocarb Hydrochloride include propamocarb, desmethyl propamocarb, and bis-desmethyl propamocarb . These compounds share similar chemical structures and modes of action but differ in their specific metabolic pathways and environmental persistence .
Uniqueness: this compound is unique due to its specific activity against Oomycete species and its role as a metabolite of propamocarb. Its distinct chemical structure allows for targeted action against plant pathogens while minimizing environmental impact .
Properties
IUPAC Name |
propyl N-[3-(methylamino)propyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-3-7-12-8(11)10-6-4-5-9-2;/h9H,3-7H2,1-2H3,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKPSNSTDPDSMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)NCCCNC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1H-indol-1-yl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2390486.png)

![N-[2-(2-methoxyphenyl)ethyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2390488.png)
![N-(4-methylbenzyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2390489.png)
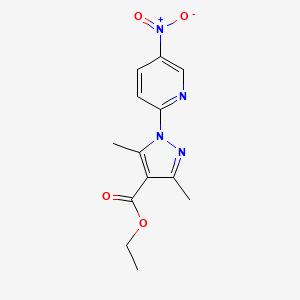
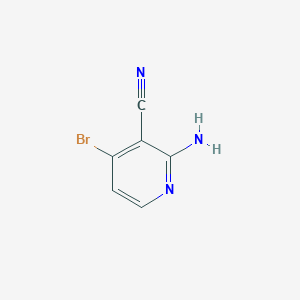

![8-chloro-3-(4-ethylphenyl)-N-(3-isopropoxypropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2390498.png)
![[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2390500.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2390501.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2390502.png)
